LY300503

Description

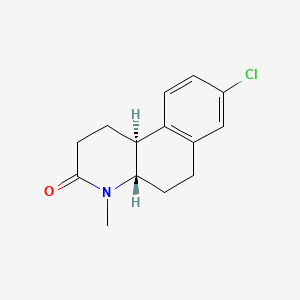

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,10bS)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBIOEFDDDEARX-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CCC3=C([C@@H]2CCC1=O)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146117-78-4 | |

| Record name | 8-Chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146117784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Molecular Activity of LY300503: A Technical Overview

The specific molecular entity designated as LY300503 and its mechanism of action are not clearly defined in publicly available scientific literature, preclinical studies, or clinical trial databases. Initial investigations into this designation have not yielded specific information regarding a singular drug compound. The "LY" prefix is commonly associated with compounds under development by Eli Lilly and Company, and it is possible that this compound represents an internal, preclinical, or discontinued project designation that has not been publicly disclosed.

Further research is required to definitively identify the compound and its associated biological activity. The information presented in this guide is based on an extensive search of available data, and the absence of specific details regarding this compound's mechanism of action, quantitative data, and experimental protocols prevents the creation of a comprehensive technical whitepaper at this time.

For researchers, scientists, and drug development professionals seeking information on specific Eli Lilly compounds, it is recommended to consult official company publications, presentations at scientific conferences, and peer-reviewed articles that may reference specific molecules, even if the "LY" designation is not the primary identifier.

Given the lack of specific data for a compound named this compound, this guide cannot provide the requested in-depth analysis, data tables, or visualizations of signaling pathways and experimental workflows. Should further information become available that clarifies the identity and biological activity of this compound, a detailed technical guide will be developed.

Unraveling the Inhibition of Human Type I 5α-Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Three isoenzymes have been identified, with type I 5α-reductase (SRD5A1) being prominently expressed in the skin, scalp, and liver.[1] Its role in various androgen-dependent conditions has made it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the inhibition of human type I 5α-reductase, with a focus on the core methodologies and data relevant to drug discovery and development. While this guide centers on the general principles and methodologies for studying type I 5α-reductase inhibitors, it is important to note that publicly available scientific literature specifically detailing the compound "LY300503" as a human type I 5α-reductase inhibitor is not available at this time. The information presented herein is a synthesis of established knowledge in the field.

Core Concepts in 5α-Reductase Inhibition

The primary mechanism of action for 5α-reductase inhibitors is the blockage of the enzyme's active site, preventing the conversion of testosterone to DHT.[3] These inhibitors can be classified based on their selectivity for the different isoenzymes and their chemical nature (steroidal or non-steroidal).[1] The development of selective type I inhibitors is of particular interest for dermatological conditions where this isoenzyme is predominant.

Quantitative Analysis of Type I 5α-Reductase Inhibitors

The potency and efficacy of 5α-reductase inhibitors are quantified using various parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes publicly available data for known 5α-reductase inhibitors with activity against the type I isoenzyme.

| Compound | Target Isoenzyme(s) | IC50 / Ki (nM) | Notes |

| Bexlosteride (LY-300502) | Type I | Data not publicly available | An experimental drug that specifically inhibits type I 5α-reductase.[4] |

| Izonsteride (LY320236) | Type I and II | Ki (type I) = 28.7 ± 1.87 | A dual inhibitor with a competitive mode of inhibition for type I.[5] |

| Dutasteride | Type I, II, and III | Inhibits all three isoenzymes | A potent inhibitor used in the treatment of benign prostatic hyperplasia.[4] |

| Finasteride | Type II and III | Less active against Type I | Primarily a type II and III inhibitor.[4][6] |

| 4-MA | Type I and II | IC50 = 8.5 | An experimental inhibitor, but found to be hepatotoxic.[4] |

Experimental Protocols

The evaluation of potential human type I 5α-reductase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5α-reductase.

1. Enzyme Source:

-

Microsomal fractions from cell lines overexpressing human type I 5α-reductase (e.g., HEK293 or Sf9 cells).

-

Homogenates from tissues with high expression of type I 5α-reductase, such as human scalp skin.[5]

2. Reaction Mixture:

-

Phosphate buffer (pH 6.5).

-

NADPH (cofactor).[7]

-

Testosterone (substrate).

-

Test compound at various concentrations.

3. Incubation:

-

The reaction mixture is pre-incubated with the test compound before the addition of the substrate to initiate the reaction.

-

Incubation is typically carried out at 37°C for a defined period (e.g., 30-60 minutes).

4. Reaction Termination and Analysis:

-

The reaction is stopped by the addition of a solvent like ethyl acetate or dichloromethane.

-

The steroids (testosterone and DHT) are extracted.

-

The concentration of the product (DHT) or the remaining substrate (testosterone) is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay

Cell-based assays provide a more physiologically relevant system to assess the activity of inhibitors.

1. Cell Line:

-

Human cell lines that endogenously express type I 5α-reductase, such as skin fibroblasts or sebocytes.

-

Alternatively, engineered cell lines overexpressing the enzyme can be used.

2. Experimental Procedure:

-

Cells are cultured to a suitable confluency.

-

The cells are then treated with the test compound at various concentrations in the presence of testosterone.

-

After an incubation period, the cells and/or the culture medium are collected.

3. Analysis:

-

The levels of DHT and testosterone are measured using methods like ELISA, HPLC, or LC-MS.

4. Data Analysis:

-

The reduction in DHT production in the presence of the inhibitor is used to determine its potency (e.g., IC50).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

Stereospecific Synthesis of LY300503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible stereospecific synthesis of LY300503, a compound of significant interest in pharmaceutical research. The synthesis of chiral molecules such as this compound necessitates precise control over stereochemistry to ensure the desired therapeutic efficacy and safety profile. This document outlines a potential synthetic strategy, detailing experimental protocols and presenting key data in a structured format. The methodologies described are based on established principles of asymmetric synthesis and are intended to serve as a valuable resource for professionals in the field of drug development.

Core Synthesis Strategy

The proposed stereospecific synthesis of this compound is a multi-step process designed to achieve high enantiomeric purity. The strategy hinges on the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Subsequent transformations then elaborate the intermediate into the final target molecule.

Experimental Protocols

Step 1: Acylation of Chiral Auxiliary

This initial step involves the reaction of a commercially available chiral auxiliary with an acylating agent to form a chiral imide. This imide is the cornerstone for the subsequent stereoselective alkylation.

Protocol:

-

To a solution of the chiral auxiliary (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, dissolve the corresponding acid chloride (1.1 equivalents) in anhydrous THF.

-

Add the acid chloride solution to the lithiated auxiliary solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Stereoselective Alkylation

The chiral imide is then subjected to a diastereoselective alkylation reaction. The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to one face of the enolate, thereby establishing the desired stereocenter.

Protocol:

-

Dissolve the acylated chiral auxiliary (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Add a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise to form the sodium enolate.

-

Stir the solution for 1 hour at -78 °C.

-

Add the desired alkyl halide (1.2 equivalents) to the reaction mixture.

-

Continue stirring at -78 °C for 4 hours.

-

Warm the reaction to 0 °C and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Perform a standard aqueous workup and extract the product with dichloromethane.

-

Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Hydrolysis and Amide Formation

The chiral auxiliary is cleaved from the alkylated product, and the resulting carboxylic acid is converted to the corresponding amide.

Protocol:

-

Dissolve the alkylated intermediate in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 equivalents) and hydrogen peroxide (30% aqueous solution, 4.0 equivalents) at 0 °C.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1N HCl to pH ~2 and extract the carboxylic acid with ethyl acetate.

-

To the crude carboxylic acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) and stir for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane and add the desired amine (2.0 equivalents) and triethylamine (2.2 equivalents) at 0 °C.

-

Stir the reaction for 3 hours at room temperature.

-

Perform an aqueous workup, dry the organic layer, and concentrate to yield the amide.

Step 4: Final Deprotection and Isolation

The final step involves the removal of any protecting groups to yield the target molecule, this compound.

Protocol:

-

Dissolve the protected amide in a suitable solvent (e.g., dichloromethane or methanol).

-

Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group or hydrogenation for a Cbz group).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Neutralize the reaction mixture and perform an aqueous workup.

-

Purify the final compound by preparative HPLC or recrystallization to obtain this compound of high purity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the stereospecific synthesis of this compound.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acylation | Chiral Auxiliary, Acid Chloride | THF | -78 to RT | 12 | 85-95 |

| 2 | Alkylation | Acylated Auxiliary, Alkyl Halide | THF | -78 to 0 | 6 | 75-85 |

| 3 | Amide Formation | Carboxylic Acid, Amine | Dichloromethane | 0 to RT | 3 | 80-90 |

| 4 | Deprotection | Protected Amide | Dichloromethane | RT | 2-4 | 90-98 |

Table 1: Reaction Conditions and Yields

| Step | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 2 | Alkylated Intermediate | >98:2 | N/A |

| 4 | This compound | N/A | >99 |

Table 2: Stereochemical Purity

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the stereospecific synthesis of this compound.

Caption: Synthetic workflow for the stereospecific synthesis of this compound.

An In-Depth Technical Guide to the Enantiomers of Racemic LY191704, a Selective 5α-Reductase Type 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the racemic mixture LY191704 and its constituent enantiomers, LY300502 (Bexlosteride) and LY300503. LY191704 is a potent, nonsteroidal, and selective noncompetitive inhibitor of human steroid 5α-reductase type 1. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The differential pharmacological activities of the individual enantiomers are critical for understanding the overall profile of the racemate. This document details their biological activity, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction

The enzyme 5α-reductase catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in the pathophysiology of various conditions, including benign prostatic hyperplasia (BPH), androgenic alopecia, and prostate cancer.[1] Two primary isozymes of 5α-reductase have been identified: type 1 and type 2. While type 2 is predominantly found in the prostate, type 1 is expressed in the skin, scalp, and liver.[1][2] Selective inhibition of 5α-reductase type 1 presents a targeted therapeutic approach for dermatological and other disorders.

LY191704 has been identified as a selective inhibitor of human 5α-reductase type 1.[3] It is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, LY300502 and this compound. Understanding the stereoselectivity of the pharmacological activity is paramount, as often only one enantiomer contributes significantly to the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

Quantitative Data on Inhibitory Activity

The inhibitory potential of the racemic mixture LY191704 and its individual enantiomers against 5α-reductase has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

| Compound | Target | Assay System | Inhibitory Constant | Citation |

| Racemic LY191704 | Human 5α-Reductase Type 1 | Human Scalp Skin Homogenates | Ki = 11.3 nM | [4] |

| Racemic LY191704 | Human 5α-Reductase Type 2 | Human Prostatic Homogenates | IC50 > 1,000 nM | [4] |

| LY300502 (Bexlosteride) | Reductive Metabolism of Testosterone | LNCaP Human Prostatic Adenocarcinoma Cells (express Type 1 5α-reductase) | IC50 = 5.77 nM | [5] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of LY191704 and its enantiomers.

In Vitro 5α-Reductase Inhibition Assay (Human Scalp Microsomes)

This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against human 5α-reductase type 1 using human scalp microsomes as the enzyme source.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) of test compounds.

Materials:

-

Human scalp tissue

-

Buffer A: 10 mM Tris-HCl, pH 7.5, containing 0.25 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

-

Buffer B: 100 mM Tris-HCl, pH 7.5

-

Radiolabeled substrate: [1,2,6,7-³H]-Testosterone

-

Cofactor: NADPH

-

Test compounds (LY191704, LY300502, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)

-

Developing solvent (e.g., ethyl acetate/cyclohexane, 1:1 v/v)

Procedure:

-

Enzyme Preparation (Human Scalp Microsomes): a. Obtain human scalp tissue and homogenize in ice-cold Buffer A. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Resuspend the resulting microsomal pellet in Buffer B and determine the protein concentration (e.g., using the Bradford assay). Store at -80°C until use.

-

Inhibition Assay: a. In a reaction tube, combine the human scalp microsomes, Buffer B, and the test compound at various concentrations. b. Pre-incubate the mixture for 10 minutes at 37°C. c. Initiate the enzymatic reaction by adding [³H]-Testosterone and NADPH. d. Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C. e. Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the steroids. f. Vortex and centrifuge to separate the organic and aqueous phases.

-

Analysis: a. Spot the organic phase onto a TLC plate. b. Develop the TLC plate using the developing solvent to separate testosterone from its metabolite, DHT. c. Visualize the spots under UV light and scrape the corresponding areas for testosterone and DHT into scintillation vials. d. Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter. e. Calculate the percentage of testosterone conversion to DHT and subsequently the percentage of inhibition for each concentration of the test compound. f. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Synthesis and Chiral Resolution of LY191704

The synthesis of the racemic mixture LY191704 and its subsequent resolution into the individual enantiomers, LY300502 and this compound, is a critical process for studying their distinct pharmacological properties. The following outlines a reported synthetic and resolution pathway.[6]

Synthesis of Racemic LY191704:

-

Enamine Formation: 6-Chloro-2-tetralone is reacted with pyrrolidine to form the corresponding enamine, 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine.

-

Annulation: The enamine undergoes a Michael addition with acrylamide, followed by an intramolecular cyclization and elimination of pyrrolidine to yield the unsaturated lactam, 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one.

-

Reduction: The double bond at the ring junction of the unsaturated lactam is reduced using triethylsilane in the presence of trifluoroacetic acid to give the saturated lactam with a trans ring fusion.

-

N-Methylation: The lactam nitrogen is alkylated with a methyl halide in the presence of a base to produce racemic 8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinolin-3(2H)-one (LY191704).

Chiral Resolution of LY191704:

-

Lactam Ring Opening: The racemic lactam is treated with methanol to open the ring and form the corresponding methyl ester.

-

Diastereomeric Salt Formation: The racemic amino-ester is resolved by forming diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-tartaric acid.

-

Separation and Isolation: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

-

Regeneration of Enantiomers: The separated diastereomeric salts are treated with a base to regenerate the individual enantiomerically pure amino-esters.

-

Lactam Ring Closure: Each enantiomerically pure amino-ester is then heated with sodium carbonate to reform the lactam ring, yielding the individual enantiomers, LY300502 (Bexlosteride) and this compound.

Signaling Pathways and Experimental Workflows

Testosterone to DHT Conversion Pathway

The primary mechanism of action of LY191704 and its enantiomers is the inhibition of 5α-reductase type 1, which blocks the conversion of testosterone to dihydrotestosterone (DHT).

Caption: Inhibition of Testosterone to DHT Conversion by LY191704.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory potential of a compound against 5α-reductase in vitro.

Caption: General workflow for 5α-reductase in vitro inhibition assay.

Logical Relationship of LY191704 and its Enantiomers

This diagram illustrates the relationship between the racemic mixture and its constituent enantiomers.

Caption: Composition of the racemic mixture LY191704.

Conclusion

The racemic mixture LY191704 is a potent and selective inhibitor of human 5α-reductase type 1. The available data indicates that the inhibitory activity resides primarily in the LY300502 (Bexlosteride) enantiomer. The stereoselective nature of this inhibition highlights the importance of chiral separation and individual enantiomer characterization in drug development. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of endocrinology, dermatology, and oncology who are investigating the role of 5α-reductase in health and disease. Further investigation into the specific activity of the this compound enantiomer is warranted to complete the pharmacological profile of this compound.

References

- 1. cuaj.ca [cuaj.ca]

- 2. Type 1 and type 2 5alpha-reductase expression in the development and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LY191704 inhibits type I steroid 5 alpha-reductase in human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bexlosteride - Wikipedia [en.wikipedia.org]

Technical Guide: Chemical and Physical Properties of LY300503

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of LY300503. Initially misidentified in some contexts as a P2Y1 receptor antagonist, this compound is authoritatively characterized in the scientific literature as a non-steroidal inhibitor of 5α-reductase. This document consolidates available data on its identity, properties, and relevant experimental methodologies.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one | Implied from synthesis of Bexlosteride |

| Synonyms | Bexlosteride enantiomer | [1] |

| Chemical Class | Benzoquinolinone, 4-azasteroid analogue | [1] |

| Molecular Formula | C14H16ClNO | Calculated |

| Molecular Weight | 249.73 g/mol | Calculated |

| Chirality | Nonracemic, enantiomer of LY300502 | [1] |

Pharmacological Properties

This compound functions as a selective, non-competitive inhibitor of the type 1 isoform of steroid 5α-reductase.[2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, this compound effectively reduces the levels of DHT in target tissues.

Mechanism of Action: 5α-Reductase Inhibitor

The primary pharmacological effect of this compound is the inhibition of 5α-reductase. This enzyme plays a crucial role in androgen-dependent physiological processes. The inhibition of 5α-reductase by compounds like this compound has therapeutic potential in conditions exacerbated by high levels of DHT, such as benign prostatic hyperplasia (BPH) and androgenic alopecia.[3][4]

While specific IC50 values for this compound are not publicly available, its racemate, LY191704, is a known inhibitor of human type I 5α-reductase.[2]

Signaling Pathway

The following diagram illustrates the established signaling pathway of 5α-reductase and the inhibitory action of this compound.

Caption: Inhibition of Testosterone to DHT Conversion by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described as part of the resolution of δ-lactams to produce nonracemic benzoquinolinones. The key steps involve the resolution of the racemic amino ester precursor of Bexlosteride (LY300502) and subsequent ring closure.

Experimental Workflow for the Synthesis of this compound

Caption: Key steps in the resolution and synthesis of this compound.

A detailed, step-by-step protocol would require access to the full-text supplementary information of the cited publication by Astleford et al.

5α-Reductase Inhibition Assay

The following is a generalized protocol for determining the in-vitro inhibitory activity of a compound against 5α-reductase, based on common methodologies.

Table 2: Protocol for 5α-Reductase Inhibition Assay

| Step | Procedure | Details |

| 1. Enzyme Preparation | Prepare a crude enzyme extract from rat liver or prostate microsomes, or use a commercially available human recombinant 5α-reductase. | Homogenize tissue in a suitable buffer (e.g., phosphate buffer pH 6.5) and centrifuge to isolate the microsomal fraction.[1] |

| 2. Pre-incubation | Pre-incubate the enzyme preparation with the test compound (this compound) or vehicle control. | Typically for 15 minutes at 37°C.[1] |

| 3. Reaction Initiation | Initiate the enzymatic reaction by adding the substrate, testosterone (often radiolabeled, e.g., [1,2,6,7-³H]testosterone). | A typical substrate concentration is around 0.9 µM.[1] |

| 4. Incubation | Incubate the reaction mixture to allow for the conversion of testosterone to DHT. | Typically for 30 minutes at 37°C.[1] |

| 5. Reaction Termination | Stop the reaction by adding a strong acid (e.g., 1 N HCl). | This denatures the enzyme and halts the conversion.[1] |

| 6. Product Quantification | Quantify the amount of DHT formed or the amount of testosterone remaining. | This can be achieved using techniques such as Enzyme Immunoassay (EIA), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6][7] |

| 7. Data Analysis | Calculate the percentage of inhibition and determine the IC50 value of the test compound. | The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%. |

Experimental Workflow for 5α-Reductase Inhibition Assay

Caption: General workflow for assessing 5α-reductase inhibition.

Conclusion

This compound is a nonracemic benzoquinolinone that has been identified as a selective inhibitor of 5α-reductase type 1. While detailed public data on its specific physical properties and quantitative pharmacological activity are limited, its chemical identity and mechanism of action are established. The provided experimental frameworks for its synthesis and biological evaluation serve as a foundation for further research and development in the field of 5α-reductase inhibitors.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. drugs.com [drugs.com]

- 4. fda.gov [fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Enigmatic Case of LY300503: A Search for a Development History

Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases, no specific information can be found regarding the discovery and development history of a compound designated as LY300503. This suggests that "this compound" may be an internal project code for a compound that was discontinued in the early stages of research and development, a confidential internal designation not released to the public, or a possible typographical error in the query.

Eli Lilly and Company, a major pharmaceutical firm, utilizes the "LY" prefix for its investigational compounds. While numerous "LY" compounds have progressed through preclinical and clinical development, and are extensively documented, this compound does not appear in these public records.

Searches for this specific designation across a wide array of scientific search engines and databases yielded no relevant results. Furthermore, inquiries for alternative names, chemical structures, mechanisms of action, or any preclinical or clinical data associated with this compound were unsuccessful. The search process included queries for "this compound discovery," "this compound development history," "this compound preclinical studies," and "this compound clinical trials," none of which returned pertinent information.

It is common in the pharmaceutical industry for many candidate compounds to be synthesized and evaluated in early-stage discovery. The vast majority of these do not advance to preclinical and clinical development for various reasons, including lack of efficacy, unforeseen toxicity, or unfavorable pharmacokinetic properties. Information on these early-stage, discontinued compounds is often not published or made publicly available.

Given the absence of any public data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for this compound. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation. It is possible that the compound of interest may have a different, publicly recognized name or that the numerical designation is incorrect.

For information on other Eli Lilly compounds, please refer to scientific publications, clinical trial registries such as ClinicalTrials.gov, and patent databases. These resources provide extensive information on the discovery, development, and clinical evaluation of numerous investigational and approved medicines.

An In-Depth Structural and Mechanistic Analysis of Ansofaxine (LY300503)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansofaxine, also known as LY03005 and initially misidentified in some contexts as LY300503, is a novel serotonin-norepinephrine-dopamine (SNDRI) triple reuptake inhibitor developed for the treatment of major depressive disorder (MDD). As a prodrug of desvenlafaxine, ansofaxine presents a unique pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the structural features, mechanism of action, and key experimental data related to ansofaxine. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

Ansofaxine hydrochloride is chemically described as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate. It is a carboxylic acid ester prodrug of desvenlafaxine. This structural modification enhances its lipophilicity, which may contribute to its pharmacokinetic properties.

Chemical Formula: C₂₅H₃₆ClNO₄·2H₂O

Molecular Weight: 486.0 g/mol

**2. Mechanism of Action

Ansofaxine functions as a triple reuptake inhibitor, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). By blocking these transporters, ansofaxine increases the synaptic concentrations of these key neurotransmitters, which are known to be involved in the pathophysiology of depression. This broad spectrum of activity may offer advantages over more selective agents, potentially addressing a wider range of depressive symptoms.

Signaling Pathway

The primary signaling pathway initiated by ansofaxine is the enhanced neurotransmission resulting from the accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to increased activation of their respective postsynaptic receptors.

Recent research has also suggested potential downstream effects of ansofaxine on other signaling pathways. One study has implicated the EGFR/MAPK pathway as being modulated by ansofaxine, although this was observed in the context of hepatocellular carcinoma and its relevance to the central nervous system in depression is yet to be fully elucidated.[1] Further research is required to delineate the complete intracellular signaling cascades affected by ansofaxine in neurons.

Quantitative Data

In Vitro Transporter Inhibition

Ansofaxine's potency in inhibiting the reuptake of serotonin, norepinephrine, and dopamine has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) from various sources are presented below. It is noteworthy that there are some discrepancies in the reported values, which may be attributable to different experimental conditions.

| Transporter | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 | IC50 (nM) - Source 3 |

| SERT | 723 | 31.4 ± 0.4 | 53 |

| NET | 763 | 586.7 ± 83.6 | 538 |

| DAT | 491 | 733.2 ± 10.3 | - |

Source 1:[2] Source 2: A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder Source 3:[2]

In Vitro Radioligand Binding Affinity

Radioligand binding assays have been used to determine the affinity of ansofaxine for the monoamine transporters. The reported IC50 values for the inhibition of radioligand binding are as follows:

| Transporter | Radioligand Binding IC50 (nM) |

| SERT | 1,330 ± 82.5 |

| NET | 2,200 ± 278 |

| DAT | 227 ± 21.7 |

Source: A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder

Pharmacokinetic Parameters

Phase 1 clinical trials in healthy volunteers have demonstrated that ansofaxine exhibits a dose-proportional pharmacokinetic profile in the range of 20 to 200 mg/day. After repeated administration of 40-160 mg per day, the plasma concentration of ansofaxine reaches a steady state with an average half-life of 9-10 hours. Diet does not appear to have a significant effect on its pharmacokinetics.[3] A detailed summary of pharmacokinetic parameters is pending the full publication of Phase 1 study results.

Experimental Protocols

Detailed, specific protocols for the binding and uptake assays performed on ansofaxine are not fully available in the public domain. However, this section provides representative protocols for monoamine transporter assays, which are illustrative of the methodologies likely employed.

Monoamine Transporter Reuptake Inhibition Assay (Representative Protocol)

This assay is designed to measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

Cell line stably expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).

-

Radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (Ansofaxine) at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture the transporter-expressing cells to confluency in appropriate cell culture plates.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.

Radioligand Binding Assay (Representative Protocol)

This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand that is known to bind to the transporter.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Radioligand with high affinity for the target transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT).

-

Assay buffer.

-

Test compound (Ansofaxine) at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly separate the bound from the free radioligand by filtering the incubation mixture through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Clinical Development

Ansofaxine has undergone Phase 1, 2, and 3 clinical trials for the treatment of major depressive disorder.

-

Phase 1 trials in healthy volunteers established the pharmacokinetic profile and safety of single and multiple ascending doses.[4]

-

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study demonstrated the efficacy and tolerability of ansofaxine at doses of 40, 80, 120, and 160 mg/day over 6 weeks in patients with MDD.[4]

-

A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial further confirmed the efficacy and safety of 80 mg/day and 160 mg/day of ansofaxine over 8 weeks in adult patients with MDD.

Conclusion

Ansofaxine (LY03005) is a promising new therapeutic agent for major depressive disorder with a unique triple reuptake inhibitor mechanism of action. Its structural design as a prodrug of desvenlafaxine results in a distinct pharmacokinetic profile. The available in vitro data confirms its activity at the serotonin, norepinephrine, and dopamine transporters. Further publication of detailed pharmacokinetic and pharmacodynamic data from clinical trials will provide a more complete understanding of its clinical profile. The information and representative protocols provided in this guide are intended to support the ongoing research and development efforts in the field of neuropsychopharmacology.

References

- 1. Frontiers | Ansofaxine Hydrochloride inhibits hepatocellular carcinoma growth and enhances targeted therapy through the EGFR/MAPK pathway [frontiersin.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LY300503 in vitro assay protocol

It appears there may be a typographical error in the compound name "LY300503," as extensive searches did not yield specific information for a compound with this designation. However, several investigational compounds from Eli Lilly share a similar nomenclature (e.g., LY3023414, LY2090314) and are being studied for their anti-cancer properties.

This document provides a generalized set of detailed application notes and protocols for the in vitro assessment of a novel anti-cancer compound, referred to herein as "Compound Y." These protocols are designed for researchers, scientists, and drug development professionals to evaluate the compound's efficacy in a laboratory setting. The methodologies cover key aspects of anti-cancer drug assessment, including cell proliferation, apoptosis, and cell cycle analysis.

Application Notes

These protocols outline standard procedures to characterize the in vitro anti-tumor activity of Compound Y. The assays are designed to be performed in cultured cancer cell lines and can be adapted for high-throughput screening.

-

Cell Proliferation Assay: To determine the concentration-dependent inhibitory effect of Compound Y on the growth of cancer cells. This is crucial for establishing the compound's potency (IC50 value).

-

Apoptosis Assay: To investigate whether Compound Y induces programmed cell death in cancer cells. This helps to elucidate the mechanism of cell death.

-

Cell Cycle Analysis: To determine if Compound Y causes cell cycle arrest at specific phases, which is a common mechanism for anti-cancer agents.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol measures cell viability by quantifying the metabolic activity of living cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Compound Y (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Compound Y in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Compound Y or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Data Presentation:

| Cell Line | Compound Y IC50 (µM) |

| MCF-7 (Breast Cancer) | Data to be filled |

| A549 (Lung Cancer) | Data to be filled |

| HCT116 (Colon Cancer) | Data to be filled |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Compound Y

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium and incubate for 24 hours.

-

Treat the cells with Compound Y at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |

| Compound Y (0.5x IC50) | Data to be filled | Data to be filled | Data to be filled |

| Compound Y (1x IC50) | Data to be filled | Data to be filled | Data to be filled |

| Compound Y (2x IC50) | Data to be filled | Data to be filled | Data to be filled |

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Compound Y

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with Compound Y at various concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |

| Compound Y (0.5x IC50) | Data to be filled | Data to be filled | Data to be filled |

| Compound Y (1x IC50) | Data to be filled | Data to be filled | Data to be filled |

| Compound Y (2x IC50) | Data to be filled | Data to be filled | Data to be filled |

Visualizations

Caption: General workflow for in vitro anti-cancer assays.

Caption: Hypothetical signaling pathway affected by Compound Y.

Application Notes and Protocols for Studying Androgen-Dependent Diseases

Disclaimer: Initial searches for the compound LY300503 did not yield publicly available information linking it to the study of androgen-dependent diseases. The following application notes and protocols are based on general methodologies and established compounds used in this research area. These can serve as a template and be adapted for a novel compound like this compound once its specific mechanism of action and properties are determined.

Introduction to Androgen-Dependent Diseases

Androgen-dependent diseases are a class of conditions where the growth and function of tissues are reliant on androgen hormones, such as testosterone and dihydrotestosterone (DHT).[1] These diseases encompass a range of pathologies, including prostate cancer, benign prostatic hyperplasia (BPH), and polycystic ovary syndrome (PCOS).[2][3] The androgen receptor (AR), a nuclear receptor, is the primary mediator of androgen action. Upon ligand binding, the AR translocates to the nucleus and regulates the transcription of target genes that control cellular processes like growth, proliferation, and survival. Dysregulation of the AR signaling pathway is a key driver in the development and progression of these diseases.

General Mechanism of Action for Anti-Androgenic Compounds

Compounds designed to interfere with androgen-dependent pathways typically employ one of several mechanisms:

-

Androgen Receptor (AR) Antagonism: These molecules bind to the AR and prevent its activation by endogenous androgens.

-

Androgen Synthesis Inhibition: These compounds block enzymes critical for the production of androgens. For example, 5α-reductase inhibitors prevent the conversion of testosterone to the more potent DHT.[1]

-

Androgen Receptor (AR) Degradation: Some novel therapies aim to promote the degradation of the AR protein itself.

Experimental Protocols for Characterizing Anti-Androgenic Compounds

The following are detailed protocols for key experiments to characterize a compound's activity in the context of androgen-dependent diseases.

In Vitro Androgen Receptor Binding Assay

This protocol determines the affinity of a test compound for the androgen receptor.

Workflow Diagram:

Caption: Workflow for an in vitro androgen receptor binding assay.

Protocol:

-

Preparation of Reagents:

-

Prepare a buffer solution (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Prepare a solution of purified androgen receptor or a cell lysate containing the AR.

-

Prepare a stock solution of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]DHT).

-

Prepare serial dilutions of the test compound.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the AR preparation, a fixed concentration of [³H]DHT, and varying concentrations of the test compound.

-

Include control tubes with no test compound (total binding) and tubes with an excess of non-radiolabeled DHT (non-specific binding).

-

Incubate the mixture at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a filter binding assay (e.g., using GF/B filters pre-treated with polyethylenimine) to separate the AR-bound [³H]DHT from the free [³H]DHT.

-

Rapidly filter the incubation mixture and wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) and subsequently calculate the Ki (inhibition constant).

-

Androgen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to modulate AR-mediated gene transcription.

Signaling Pathway Diagram:

Caption: Androgen receptor signaling pathway leading to reporter gene expression.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., PC-3, which lacks endogenous AR, or LNCaP, which has endogenous AR) in appropriate media.

-

Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of an androgen (e.g., DHT) to assess antagonistic activity.

-

To assess agonistic activity, treat the cells with the test compound alone.

-

Include appropriate controls (vehicle control, androgen alone).

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ for antagonists or the EC₅₀ for agonists.

-

In Vivo Xenograft Model of Prostate Cancer

This protocol evaluates the efficacy of a test compound in a living organism.

Experimental Workflow Diagram:

Caption: Workflow for an in vivo prostate cancer xenograft study.

Protocol:

-

Animal Model:

-

Use male immunocompromised mice (e.g., nude or SCID).

-

Subcutaneously inject a suspension of androgen-dependent prostate cancer cells (e.g., LNCaP) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses).

-

Administer the test compound and vehicle according to the planned schedule (e.g., daily oral gavage).

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until a defined endpoint is reached (e.g., tumors in the control group reach a certain size).

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for biomarkers like Ki-67 or AR).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze biomarker expression in the tumor tissues to understand the in vivo mechanism of action.

-

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Activity of Test Compound

| Assay | Cell Line | Parameter | Value (nM) |

| AR Binding | - | Kᵢ | Value |

| Reporter Gene (Antagonist) | PC-3 | IC₅₀ | Value |

| Reporter Gene (Agonist) | PC-3 | EC₅₀ | Value |

| Cell Proliferation | LNCaP | IC₅₀ | Value |

Table 2: In Vivo Efficacy of Test Compound in LNCaP Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | - | - | Value |

| Test Compound | Dose 1 | Value | Value |

| Test Compound | Dose 2 | Value | Value |

| Positive Control | Dose | Value | Value |

References

Application Notes & Protocols for Preclinical Efficacy Testing of LY300503 in Animal Models of Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for evaluating the in vivo efficacy of LY300503, a novel immunomodulatory agent, using established animal models of rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. The following sections outline the necessary experimental procedures, data presentation guidelines, and visualizations to assist researchers in designing and executing robust preclinical studies. The quantitative data presented herein is hypothetical and for illustrative purposes to guide data analysis and interpretation.

Hypothetical Mechanism of Action of this compound

For the purpose of these protocols, we will hypothesize that this compound is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1 and JAK3. This inhibition is expected to block the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of various autoimmune diseases.

Caption: Hypothetical signaling pathway of this compound.

Animal Model for Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[1][2][3]

Experimental Workflow

Caption: Workflow for the CIA mouse model.

Experimental Protocol

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.

-

Primary Immunization (Day 0):

-

Prepare an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 100 µg of bovine CII in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment (Starting on Day 22):

-

Randomly assign mice to treatment groups (e.g., Vehicle, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage until Day 42.

-

-

Clinical Assessment:

-

Monitor body weight and clinical signs of arthritis daily from Day 21.

-

Score arthritis severity for each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

Terminal Procedures (Day 42):

-

Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.

-

Harvest hind paws for histological analysis of joint inflammation, pannus formation, and bone erosion.

-

Hypothetical Efficacy Data

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Naive | 0.0 ± 0.0 | 1.5 ± 0.1 | 15.2 ± 3.1 | 10.5 ± 2.5 |

| Vehicle | 10.5 ± 1.2 | 3.2 ± 0.3 | 150.8 ± 15.2 | 120.3 ± 10.8 |

| This compound (10 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.2 | 60.5 ± 8.9 | 55.7 ± 7.1 |

| This compound (30 mg/kg) | 1.8 ± 0.5 | 1.7 ± 0.1 | 25.1 ± 4.5 | 20.9 ± 3.8 |

Animal Model for Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice

The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.[4][5][6]

Experimental Workflow

Caption: Workflow for the DSS-induced colitis model.

Experimental Protocol

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.

-

Induction of Colitis (Day 0):

-

Provide mice with drinking water containing 3% (w/v) Dextran Sulfate Sodium (DSS) ad libitum for 7 days.

-

-

Treatment (Starting on Day 0):

-

Randomly assign mice to treatment groups.

-

Administer this compound or vehicle daily via oral gavage for 10 days.

-

-

Clinical Assessment:

-

Monitor body weight, stool consistency, and presence of blood in the feces daily.

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Terminal Procedures (Day 10):

-

Measure colon length.

-

Collect colon tissue for histological analysis of inflammation, ulceration, and crypt damage.

-

Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

-

Hypothetical Efficacy Data

| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | MPO Activity (U/g tissue) | Histological Score |

| Naive | 0.0 ± 0.0 | 9.5 ± 0.5 | 1.2 ± 0.3 | 0.1 ± 0.1 |

| Vehicle | 8.2 ± 0.9 | 6.1 ± 0.4 | 15.8 ± 2.1 | 9.5 ± 1.0 |

| This compound (10 mg/kg) | 3.5 ± 0.6 | 7.8 ± 0.3 | 6.5 ± 1.2 | 4.2 ± 0.7 |

| This compound (30 mg/kg) | 1.2 ± 0.3 | 8.9 ± 0.4 | 2.8 ± 0.5 | 1.5 ± 0.4 |

Animal Model for Systemic Lupus Erythematosus: MRL/lpr Mice

MRL/lpr mice are a spontaneous model of systemic lupus erythematosus (SLE) that develop a disease with many features similar to human SLE, including autoantibody production and glomerulonephritis.[7][8]

Experimental Workflow

Caption: Workflow for the MRL/lpr mouse model.

Experimental Protocol

-

Animals: Female MRL/lpr mice.

-

Treatment (Starting at 8 weeks of age):

-

Randomly assign mice to treatment groups.

-

Administer this compound or vehicle daily via oral gavage for 12 weeks.

-

-

Clinical Assessment:

-

Monitor body weight and proteinuria weekly.

-

Measure spleen and lymph node weights at the end of the study.

-

-

Serological Analysis:

-

Collect blood at baseline and at the end of the study to measure serum levels of anti-dsDNA antibodies and total IgG.

-

-

Terminal Procedures (at 20 weeks of age):

-

Collect urine for proteinuria measurement.

-

Collect blood for serological analysis.

-

Harvest kidneys for histological analysis of glomerulonephritis.

-

Harvest spleen and lymph nodes for weight measurement and flow cytometric analysis of immune cell populations.

-

Hypothetical Efficacy Data

| Treatment Group | Proteinuria (mg/dL) | Anti-dsDNA Titer (1:x) | Spleen Weight (mg) | Glomerulonephritis Score |

| MRL/MpJ (Control) | 15 ± 5 | <100 | 150 ± 20 | 0.2 ± 0.1 |

| MRL/lpr Vehicle | 450 ± 50 | 6400 | 800 ± 100 | 3.5 ± 0.5 |

| This compound (10 mg/kg) | 200 ± 30 | 1600 | 450 ± 50 | 1.8 ± 0.4 |

| This compound (30 mg/kg) | 50 ± 15 | 400 | 250 ± 30 | 0.8 ± 0.2 |

Disclaimer: The information provided in these application notes, including the hypothetical mechanism of action and efficacy data for this compound, is intended for illustrative and guidance purposes only. Researchers should adapt these protocols based on their specific experimental objectives and in accordance with institutional animal care and use guidelines.

References

- 1. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Inflammatory Bowel Disease (IBD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 5. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. inotiv.com [inotiv.com]

- 8. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Dose-Response Curve of LY5, a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

This document provides a comprehensive guide for determining the dose-response curve of LY5, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following protocols and application notes are designed to assist researchers in assessing the potency and efficacy of LY5 in various cancer cell lines.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and migration. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. LY5 is a non-peptide small molecule designed to inhibit STAT3 activation, thereby blocking its downstream effects.[1] Accurate determination of the dose-response curve for LY5 is essential for understanding its therapeutic potential and mechanism of action.

Data Presentation: Quantitative Summary of LY5 Activity

The inhibitory effects of LY5 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of a compound.

| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |

| Rhabdomyosarcoma | RD | 0.2 - 0.4 | [2] |

| Rhabdomyosarcoma | JR-1 | 0.2 - 0.4 | [2] |

| Rhabdomyosarcoma | RH30 | 0.2 - 0.4 | [2] |

| Ewing's Sarcoma | ES-3, ES-6, ES-7, ES-8 | 1.4 - 5.1 | [2][3] |

| Osteosarcoma | OS-17 | 1.4 - 5.1 | [2][3] |

Signaling Pathway and Experimental Workflow

To understand the context of LY5's activity, it is crucial to visualize the targeted signaling pathway and the general workflow for determining its dose-response effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/Alamar Blue)

This assay determines the effect of LY5 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., RD, RH30, OS-17)

-

Complete culture medium

-

LY5 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Alamar Blue reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of LY5 in culture medium. A typical concentration range would be from 10 nM to 10 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LY5. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 96 hours).[3]

-

Assay:

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em: 560/590 nm) for the Alamar Blue assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the LY5 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the direct inhibitory effect of LY5 on the phosphorylation of STAT3.

Materials:

-

Cancer cell lines

-

LY5

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of LY5 for a specified time (e.g., 30 minutes to 2 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control.[6][7]

Colony Formation Assay

This assay assesses the long-term effect of LY5 on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell lines

-

6-well plates

-

LY5

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of LY5.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. The medium should be changed every 2-3 days.

-

Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.

-

Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as a percentage of the number of colonies in the vehicle-treated control.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of LY5 on cell motility.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a culture-insert

-

LY5

-

Microscope with a camera

Protocol:

-

Create a Monolayer: Seed cells in a plate and grow them to full confluency.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer. Alternatively, use a culture-insert to create a defined cell-free gap.

-

Compound Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of LY5.

-

Image Acquisition: Capture images of the wound at time 0 and at various time points thereafter (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point. The rate of cell migration can be calculated and compared between different treatment groups.[1]

References

- 1. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

Cell-Based Assays for 5α-Reductase Inhibition by LY300503: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY300503 is the dextrorotatory enantiomer of the racemic mixture LY191704, a potent and selective non-steroidal inhibitor of 5α-reductase type 1 (SRD5A1).[1][2] The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] Inhibition of this enzyme, particularly the type 1 isozyme which is prevalent in skin and scalp, is a key therapeutic strategy for androgen-dependent conditions.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on 5α-reductase.

Data Presentation

| Compound | Target | Assay System | IC50 / Ki | Reference |

| LY191704 (racemic) | Human 5α-Reductase Type 1 | Hs68 cells | 10 nM (IC50) | [2] |

| Human 5α-Reductase Type 1 | Expressed in cells | 12 nM (IC50) | [2] | |

| Human 5α-Reductase Type 1 | Human scalp skin homogenates | 11.3 nM (Ki) | [5] | |

| Human 5α-Reductase Type 2 | Human prostatic homogenates | > 1,000 nM (IC50) | [5] | |

| Bexlosteride (LY300502) | 5α-Reductase | LNCaP cells | 5.77 nM (IC50) | [6] |

Signaling Pathway

The following diagram illustrates the signaling pathway of testosterone conversion to dihydrotestosterone (DHT) by 5α-reductase and the mechanism of inhibition by a 5α-reductase inhibitor like this compound.